1-cyclopropyl-6-fluoro-7-[(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid
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Overview
Description
1-cyclopropyl-6-fluoro-7-[(1S,5R)-8-methyl-3,8-diazabicyclo[321]octan-3-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluoro substituent, and a diazabicyclo octane moiety
Preparation Methods
The synthesis of 1-cyclopropyl-6-fluoro-7-[(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the cyclopropyl and fluoro groups. The diazabicyclo octane moiety is then incorporated through a series of reactions involving amination and cyclization. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the fluoro and cyclopropyl groups makes it susceptible to oxidation under specific conditions.
Reduction: The quinoline core can be reduced using common reducing agents such as sodium borohydride.
Substitution: The diazabicyclo octane moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-cyclopropyl-6-fluoro-7-[(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluoro and cyclopropyl groups enhance its binding affinity to certain enzymes and receptors. The diazabicyclo octane moiety plays a crucial role in stabilizing the compound’s interaction with its targets. These interactions lead to the modulation of various biological pathways, resulting in its observed effects .
Comparison with Similar Compounds
Compared to other similar compounds, 1-cyclopropyl-6-fluoro-7-[(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid stands out due to its unique combination of structural features. Similar compounds include:
- 1-cyclopropyl-6-fluoro-7-(1,4-diazabicyclo[3.2.1]octan-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid
- 7-((1S,5R)-2-benzyl-2,6-diazabicyclo[3.2.1]octan-6-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
These compounds share some structural similarities but differ in their specific substituents and overall reactivity, highlighting the uniqueness of this compound .
Properties
CAS No. |
138808-71-6 |
---|---|
Molecular Formula |
C21H26FN3O6S |
Molecular Weight |
467.51 |
IUPAC Name |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(8-methyl-3,8-diazabicyclo(3.2.1)oct-3-yl)-4-oxo-, methanesulfonate (1:1) |
InChI |
InChI=1S/C20H22FN3O3.CH4O3S/c1-22-12-4-5-13(22)9-23(8-12)18-7-17-14(6-16(18)21)19(25)15(20(26)27)10-24(17)11-2-3-11;1-5(2,3)4/h6-7,10-13H,2-5,8-9H2,1H3,(H,26,27);1H3,(H,2,3,4)/t12-,13+; |
InChI Key |
JXRWJBNGNIFCBX-OEEJBDNKSA-N |
SMILES |
CN1[C@@H]2CC[C@H]1CN(C2)c3cc4c(cc3F)c(=O)c(cn4C5CC5)C(=O)O.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-74667 mesylate; UNII-96Z3H79YX9; CP74667 mesylate; CP 74667 mesylate. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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